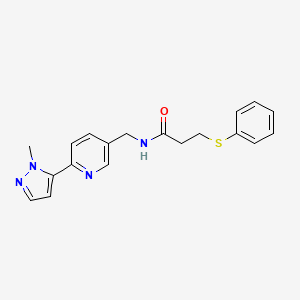

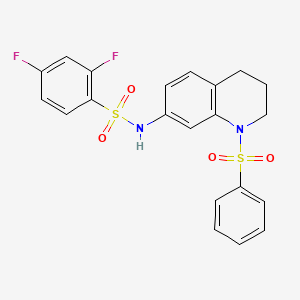

![molecular formula C22H23NO4 B2415879 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-17-1](/img/structure/B2415879.png)

1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. Spiro compounds are typically named by indicating the number of atoms in each ring. In the case of “1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one”, it is a spiro compound with a chroman and a piperidin ring .

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spirocyclic intermediate, which can be generated through various methods such as cyclization reactions . For instance, piperidine derivatives, which could be structurally similar to the compound you’re asking about, can be synthesized through N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques. For spiro compounds, the shared atom is typically a quaternary carbon atom . The compound you’re asking about appears to have a spiro linkage between a chroman ring and a piperidin ring .Chemical Reactions Analysis

The chemical reactions of spiro compounds can vary widely depending on the specific structure of the compound. For instance, spiro compounds containing a piperidine ring can undergo a variety of intra- and intermolecular reactions .Aplicaciones Científicas De Investigación

Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one, a structural component of many drugs, drug candidates, and biochemical reagents, has shown significant progress in medicinal chemistry. Recent syntheses of derivatives and their biological relevance demonstrate the potential for developing new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).

Anti-Microbial Properties

A novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogue has shown promising anti-fungal and anti-microbial activities. This was developed through an efficient synthesis method involving two-stage condensation and amidation reactions (Ghatpande et al., 2021).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit abilities to inhibit nuclear HDACs and possess antiproliferative activities, contributing to advancements in cancer treatment (Thaler et al., 2012).

Acetyl-CoA Carboxylase Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. These compounds demonstrate potential in addressing metabolic disorders (Shinde et al., 2009).

Direcciones Futuras

The future directions for research on a specific compound would depend on its potential applications. For instance, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research could focus on developing new synthesis methods or exploring potential pharmaceutical applications.

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects. More detailed studies are required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Result of Action

As a piperidine derivative, this compound may have potential pharmacological applications . More detailed studies are required to describe the specific molecular and cellular effects of this compound’s action.

Propiedades

IUPAC Name |

1'-(2-phenoxypropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-16(26-17-7-3-2-4-8-17)21(25)23-13-11-22(12-14-23)15-19(24)18-9-5-6-10-20(18)27-22/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSISVDEBRYQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2415796.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)

![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)